molecular formula C13H17FN2O B248029 N-(3-fluorophenyl)-3-(1-pyrrolidinyl)propanamide

N-(3-fluorophenyl)-3-(1-pyrrolidinyl)propanamide

Cat. No. B248029
M. Wt: 236.28 g/mol
InChI Key: HTDQDTJZDYYIHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-3-(1-pyrrolidinyl)propanamide, commonly known as FPPP, is a research chemical that belongs to the class of synthetic cathinones. It was first synthesized in the 1960s and has gained popularity among researchers due to its potential applications in scientific research.

Mechanism of Action

FPPP acts as a dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain by blocking its reuptake. This leads to an increase in dopamine activity, which is associated with feelings of pleasure and reward. FPPP also acts as a serotonin reuptake inhibitor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
FPPP has been found to produce a range of biochemical and physiological effects, including increased locomotor activity, hyperthermia, and cardiovascular effects such as tachycardia and hypertension. It has also been found to produce rewarding effects, which may contribute to its potential for abuse.

Advantages and Limitations for Lab Experiments

One advantage of using FPPP in lab experiments is its potency, which allows for the use of smaller doses and reduces the amount of chemical needed for experiments. However, FPPP has limited solubility in water, which may limit its use in certain experiments. Additionally, due to its potential for abuse, researchers must take precautions to ensure the safe handling and storage of FPPP.

Future Directions

There are several potential future directions for research on FPPP. One area of interest is its potential therapeutic applications in the treatment of neurological disorders. Another area of interest is its potential use as a tool for studying the dopamine and serotonin systems in the brain. Additionally, further research is needed to better understand the long-term effects of FPPP use and its potential for abuse.
Conclusion:
In conclusion, FPPP is a synthetic cathinone that has gained popularity among researchers due to its potential applications in scientific research. It acts as a dopamine and serotonin reuptake inhibitor and has been found to produce a range of biochemical and physiological effects. While FPPP has advantages for use in lab experiments, researchers must take precautions to ensure its safe handling and storage. There are several potential future directions for research on FPPP, including its therapeutic applications and its use as a tool for studying the dopamine and serotonin systems in the brain.

Synthesis Methods

FPPP can be synthesized through a multi-step process that involves the reaction between 3-fluorophenylacetonitrile and pyrrolidine. The first step involves the conversion of 3-fluorophenylacetonitrile to 3-fluorophenylacetamide through the reaction with ammonia. The resulting 3-fluorophenylacetamide is then reacted with pyrrolidine in the presence of a reducing agent such as lithium aluminum hydride to produce FPPP.

Scientific Research Applications

FPPP has been used in various scientific research studies, including neuropharmacology, toxicology, and forensic science. It has been found to have potential applications in the treatment of neurological disorders such as Parkinson's disease and depression. It has also been used in forensic science to detect and analyze drugs of abuse in biological samples.

properties

Product Name

N-(3-fluorophenyl)-3-(1-pyrrolidinyl)propanamide

Molecular Formula

C13H17FN2O

Molecular Weight

236.28 g/mol

IUPAC Name

N-(3-fluorophenyl)-3-pyrrolidin-1-ylpropanamide

InChI

InChI=1S/C13H17FN2O/c14-11-4-3-5-12(10-11)15-13(17)6-9-16-7-1-2-8-16/h3-5,10H,1-2,6-9H2,(H,15,17)

InChI Key

HTDQDTJZDYYIHY-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCC(=O)NC2=CC(=CC=C2)F

Canonical SMILES

C1CCN(C1)CCC(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

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